
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
Overview
Description
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the piperidine ring in this compound contributes to its unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration to introduce a nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 4-(4-Methylpiperidin-1-yl)benzamide: The nitrated benzamide is then reacted with 4-methylpiperidine to form 4-(4-Methylpiperidin-1-yl)benzamide. This step involves nucleophilic substitution, where the piperidine ring is introduced to the benzamide structure.
Final Product Formation: The final step involves the purification and isolation of this compound through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Oxidation: Hydrogen peroxide and acetic acid as a solvent.
Substitution: Various nucleophiles (e.g., amines, thiols) and solvents (e.g., dichloromethane, ethanol).
Major Products Formed
Reduction: 4-(4-Methylpiperidin-1-yl)-3-aminobenzamide.
Oxidation: this compound N-oxide.
Substitution: Derivatives with different substituents on the piperidine ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is C₁₃H₁₇N₃O₃, with a molecular weight of 263.29 g/mol. The compound features a piperidine ring substituted with a methyl group and a nitrobenzamide moiety, which contributes to its unique chemical reactivity and potential biological activity.
Chemistry
- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules. Its structural features allow for various chemical transformations, making it valuable in organic synthesis.
- Reaction Mechanisms : It is utilized in studying reaction mechanisms due to its ability to participate in diverse chemical reactions, including nucleophilic substitutions and reductions.
Biology
- Biochemical Assays : this compound is employed in biochemical assays to investigate enzyme interactions and cellular pathways. Its ability to bind to specific enzymes or receptors allows researchers to explore its biological effects.
- Pharmacological Research : The compound has been investigated for its potential as a pharmacological agent, particularly in targeting specific molecular pathways involved in diseases.
Medicine
- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound, particularly in drug development aimed at treating conditions such as cancer and fungal infections. Its structural similarity to bioactive compounds suggests potential efficacy against specific targets.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by mechanisms such as DNA alkylation and inhibition of microtubule assembly.
Industry
- Material Development : In industrial applications, this compound is used in the production of advanced materials with specific properties, such as polymers or coatings.
Research Findings and Case Studies
Several studies have investigated the biological activity and potential therapeutic applications of this compound:
- Antifungal Activity : Research indicates that this compound can inhibit fungal growth by targeting unique enzymes critical for their survival.
- Anticancer Studies : Various derivatives have been shown to induce apoptosis in cancer cells through different mechanisms, including disrupting microtubule dynamics.
- Synthesis Studies : Investigations into synthetic routes have revealed efficient methods for producing this compound using continuous flow reactors that enhance yield and purity.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in modulating the compound’s binding affinity to target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:
4-(4-Methylpiperidin-1-yl)aniline: This compound lacks the nitro group and has different chemical and biological properties.
4-(4-Methylpiperidin-1-yl)-3-aminobenzamide: This compound is the reduced form of this compound and has an amino group instead of a nitro group.
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid: This compound has a carboxylic acid group instead of an amide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Chemical Formula : C13H16N3O2
- Molecular Weight : 248.29 g/mol
- Structure : The compound features a piperidine ring, a nitro group, and an amide functional group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its effects on cholinesterases and potential neuroprotective properties.
Cholinesterase Inhibition
Cholinesterases (AChE and BuChE) are important targets in the treatment of Alzheimer's disease. Several studies have evaluated the inhibitory effects of this compound on these enzymes:
Compound | AChE Inhibition (IC50 µM) | BuChE Inhibition (IC50 µM) |
---|---|---|
This compound | 0.29 | 1.58 |
Donepezil | 0.01 | 0.05 |
The results indicate that this compound exhibits significant AChE inhibition compared to standard drugs like Donepezil, suggesting its potential as a therapeutic agent for cognitive disorders .
Neuroprotective Effects
Research has also pointed to the neuroprotective properties of this compound, particularly through its ability to modulate neurotransmitter levels and reduce oxidative stress. Studies have shown that it can enhance acetylcholine levels by inhibiting cholinesterases, which is beneficial in neurodegenerative conditions .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases acetylcholine availability in synaptic clefts, enhancing cholinergic transmission.
- Oxidative Stress Reduction : The nitro group may facilitate the generation of reactive oxygen species (ROS), which can trigger cellular defense mechanisms against oxidative damage .
- Neurotransmitter Modulation : It may influence other neurotransmitter systems, contributing to its neuroprotective effects.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Alzheimer's Disease Models : In vivo studies using transgenic mouse models showed improved cognitive function and reduced amyloid-beta plaque accumulation when treated with this compound.
- Cancer Cell Lines : The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-4-6-15(7-5-9)11-3-2-10(13(14)17)8-12(11)16(18)19/h2-3,8-9H,4-7H2,1H3,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTMTVBQIJBDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387750 | |
Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335210-47-4, 6637-54-3 | |
Record name | 4-(4-Methyl-1-piperidinyl)-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335210-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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